Sodium 4-hydroxycoumarin(1-)
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Overview
Description
Sodium 4-hydroxycoumarin(1-) is a derivative of 4-hydroxycoumarin, a compound known for its diverse biological and pharmacological activities. 4-Hydroxycoumarin itself is a coumarin derivative with a hydroxyl group at the 4-position, making it a versatile scaffold in organic synthesis . Sodium 4-hydroxycoumarin(1-) is particularly significant due to its applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . For sodium 4-hydroxycoumarin(1-), the sodium salt is formed by neutralizing 4-hydroxycoumarin with sodium hydroxide.
Industrial Production Methods: Industrial production of 4-hydroxycoumarin derivatives often employs large-scale Pechmann condensation reactions. The process involves heating phenol and ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or zinc chloride . The resulting 4-hydroxycoumarin is then neutralized with sodium hydroxide to produce sodium 4-hydroxycoumarin(1-).
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxycoumarin(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the 3-position of the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and acylating agents are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or acylated coumarins.
Scientific Research Applications
Sodium 4-hydroxycoumarin(1-) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has anticoagulant properties and is used in the development of anticoagulant drugs.
Industry: It is employed in the production of dyes, fluorescent probes, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of sodium 4-hydroxycoumarin(1-) involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K, which is necessary for the activation of clotting factors in the blood . By inhibiting this enzyme, sodium 4-hydroxycoumarin(1-) prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
Warfarin: A well-known anticoagulant with a similar mechanism of action.
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.
4-Hydroxythiocoumarin: A sulfur-containing analog with similar biological activities.
Uniqueness: Sodium 4-hydroxycoumarin(1-) is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to other 4-hydroxycoumarin derivatives .
Properties
Molecular Formula |
C9H5NaO3 |
---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
sodium;2-oxochromen-4-olate |
InChI |
InChI=1S/C9H6O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5,10H;/q;+1/p-1 |
InChI Key |
GTWZPZVOBHIHTR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)[O-].[Na+] |
Origin of Product |
United States |
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